

High-performance liquid chromatography (HPLC) method for Methaphenilene detection

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Compound of Interest

Compound Name: **Methaphenilene**

Cat. No.: **B1676368**

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An Application Note and Protocol for the Determination of **Methaphenilene** using High-Performance Liquid Chromatography (HPLC)

Introduction

Methaphenilene is an antihistamine belonging to the ethylenediamine class of drugs.^[1] Accurate and reliable quantification of **Methaphenilene** is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Methaphenilene**. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

The method employs a reversed-phase C18 column to separate **Methaphenilene** from potential impurities. The mobile phase, consisting of a buffered organic mixture, ensures efficient elution and good peak symmetry. Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of the **Methaphenilene** molecule.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for the intended purpose.

Parameter	Result
Retention Time (min)	~ 4.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD) (µg/mL)	0.1
Limit of Quantification (LOQ) (µg/mL)	0.3

Experimental Protocol

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 µL.
- Run Time: 10 minutes.

Preparation of Solutions

- Mobile Phase Preparation:

- Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
- Adjust the pH to 3.0 using phosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Prepare the mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile.
- Degas the mobile phase by sonication or helium sparging before use.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of **Methaphenilene** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
 - Prepare a series of dilutions from the standard stock solution using the mobile phase to achieve the desired concentrations.

Sample Preparation

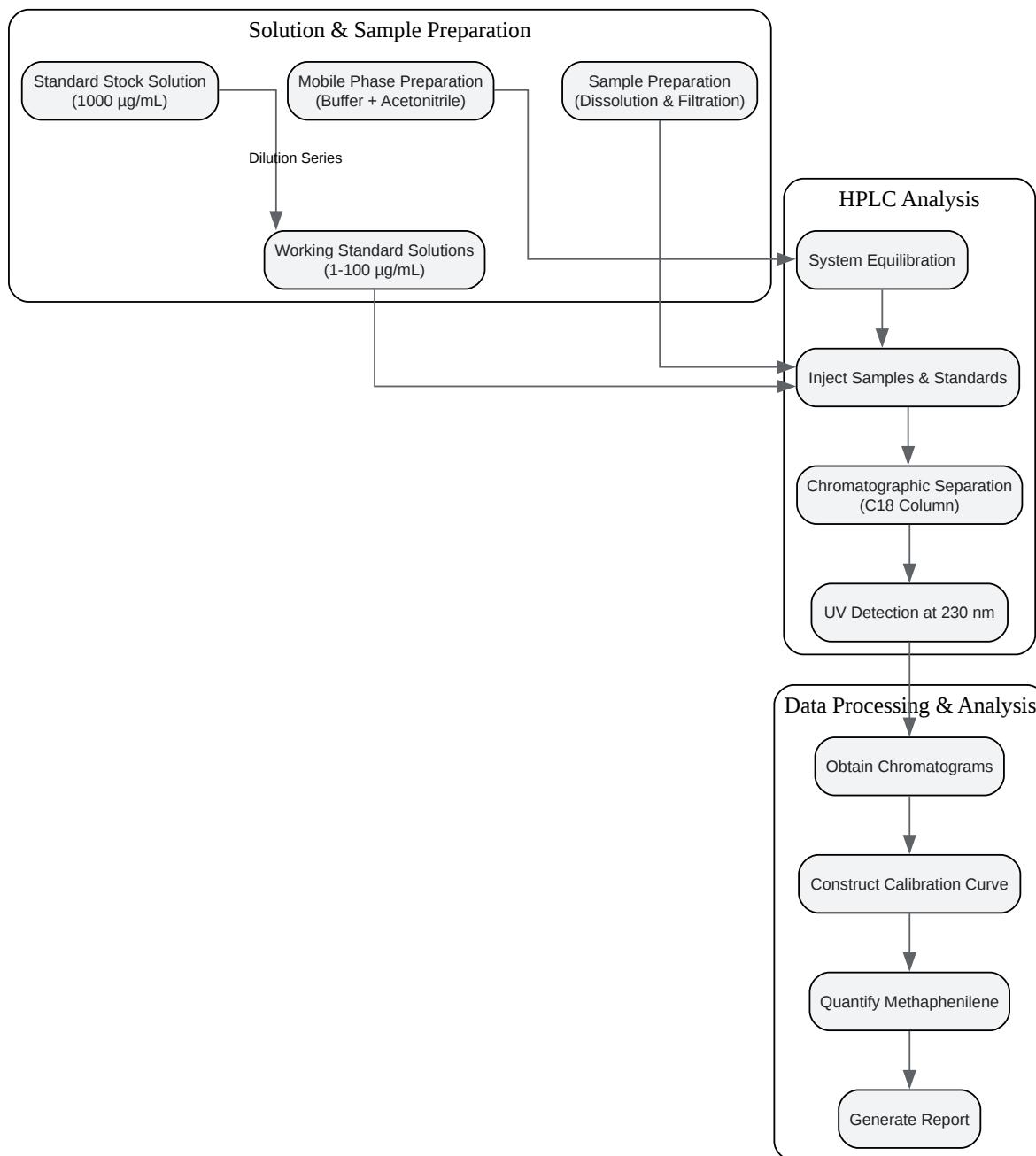
- Solid Dosage Forms (Tablets/Capsules):
 - Weigh and finely powder a representative number of tablets (e.g., 20) or the contents of capsules.
 - Accurately weigh a portion of the powder equivalent to 10 mg of **Methaphenilene** and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
 - Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

- Liquid Formulations:
 - Accurately pipette a volume of the liquid formulation equivalent to 10 mg of **Methaphenilene** into a 100 mL volumetric flask.
 - Dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.
- Inject the series of working standard solutions to construct a calibration curve.
- Inject the prepared sample solutions.
- Identify the **Methaphenilene** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **Methaphenilene** in the sample by using the calibration curve.

Visualizations

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Caption: Experimental workflow for HPLC analysis of **Methaphenilene**.

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References

- 1. Direct analysis of microbial extracts containing metabolites of ethylenediamine-type antihistamines via high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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